molecular formula C20H20N2O6 B2591867 N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(o-tolyloxy)acetamide CAS No. 955241-61-9

N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(o-tolyloxy)acetamide

Cat. No.: B2591867
CAS No.: 955241-61-9
M. Wt: 384.388
InChI Key: JJVPIDIXXKNEHS-UHFFFAOYSA-N
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Description

The compound N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(o-tolyloxy)acetamide is a structurally complex molecule featuring a benzo[d][1,3]dioxol-5-yl (piperonyl) group fused to a 2-oxooxazolidinone core. The oxazolidinone ring is linked via a methylene bridge to an acetamide moiety substituted with an o-tolyloxy (2-methylphenoxy) group.

Properties

IUPAC Name

N-[[3-(1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O6/c1-13-4-2-3-5-16(13)25-11-19(23)21-9-15-10-22(20(24)28-15)14-6-7-17-18(8-14)27-12-26-17/h2-8,15H,9-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVPIDIXXKNEHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC2CN(C(=O)O2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(o-tolyloxy)acetamide typically involves multiple steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the oxazolidinone ring: This step often involves the reaction of amino alcohols with carbonyl compounds under acidic or basic conditions.

    Coupling of the oxazolidinone with the benzo[d][1,3]dioxole: This is usually done via a nucleophilic substitution reaction.

    Introduction of the o-tolyloxy group: This final step can be accomplished through etherification reactions using appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would be essential to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(o-tolyloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the oxazolidinone ring and the o-tolyloxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure characterized by the presence of a benzo[d][1,3]dioxole moiety, which is known for its pharmacological activity. The oxazolidinone ring contributes to the compound's stability and potential biological activity. The molecular formula and weight are crucial in understanding its interactions in biological systems.

Anticonvulsant Activity

One of the primary applications of this compound is in the development of anticonvulsant agents. Compounds with similar structures have shown significant activity against seizures in various animal models. For instance, derivatives of N-benzyl 2-acetamido compounds have been reported to exhibit pronounced anticonvulsant activities, with ED50 values indicating efficacy comparable to established medications like phenobarbital .

Synthesis and Structure-Activity Relationships (SAR)

Research has focused on synthesizing analogs of this compound to explore their pharmacological profiles. For example, a study detailing the synthesis of 3-methyl and 3-ethyl derivatives found that certain modifications significantly enhanced anticonvulsant activity in the maximal electroshock seizure model .

CompoundED50 (mg/kg)Activity Type
N-benzyl 2-acetamido-3-methoxypropionamide8.9Anticonvulsant
N-benzyl 2-acetamido-3-methylbutanamide13Anticonvulsant

These findings suggest that small structural changes can lead to substantial differences in activity, emphasizing the importance of SAR studies in drug development.

Potential for Neuropathic Pain Management

In addition to anticonvulsant properties, compounds related to N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(o-tolyloxy)acetamide have shown promise in managing neuropathic pain. Research indicates that certain derivatives exhibit analgesic effects in formalin pain models, highlighting their potential as dual-action therapeutic agents .

Mechanism of Action

The mechanism of action of N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(o-tolyloxy)acetamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The benzo[d][1,3]dioxole moiety may interact with enzymes or receptors, while the oxazolidinone ring could inhibit certain biochemical processes. Further research is needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table summarizes structurally related compounds, their distinguishing substituents, and reported bioactivities:

Compound Name / ID Key Structural Features Bioactivity / Application Reference
Target Compound Benzo[d][1,3]dioxol-5-yl, 2-oxooxazolidinone, o-tolyloxy acetamide Not explicitly reported (inferred: potential antibacterial or enzyme inhibitory activity) -
K-16 : N-(Benzo[d][1,3]dioxol-5-yl)-2-(benzylthio)acetamide Benzylthio group instead of oxazolidinone and o-tolyloxy Modulates root growth in A. thaliana (0.1 µM)
Compound 5/7b () 5-Fluoropyridine-3-yl, pyrimidinyl-piperazine substituents Antibacterial (oxazolidinone core targets bacterial ribosomes)
C26/SW-C165 () Bromothiophene or bromobenzyl groups on acetamide Targets Salmonella pathogenicity via SPI-2 inhibition
4p-4u () 2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetamide with varied N-substituents (e.g., tert-butyl) Synthetic intermediates; polarity-dependent applications (Rf = 0.30–0.35)
Compound 28 () Benzo[d][1,3]dioxol-5-yl acetamide with benzimidazole IDO1 enzyme inhibition (anti-cancer immunomodulation)
D14-D20 () (2E,4E)-penta-2,4-dienamide backbone with benzo[d][1,3]dioxol-5-yl Anti-inflammatory or antimicrobial (inferred from structural motifs)

Bioactivity and Mechanism of Action

  • Antibacterial Potential: Oxazolidinone derivatives (e.g., ’s compounds) inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit . The target compound’s oxazolidinone core may share this mechanism.
  • Plant Growth Modulation: K-16 () alters auxin signaling in A. thaliana at nanomolar concentrations, but the target compound’s o-tolyloxy group may reduce phytocompatibility .
  • Enzyme Inhibition : Compound 28 () inhibits IDO1 (IC₅₀ = 0.59 µM), suggesting benzo[d][1,3]dioxol-5-yl acetamides can target metabolic enzymes .

Biological Activity

N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(o-tolyloxy)acetamide is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups:

  • Benzo[d][1,3]dioxole : This moiety is known for its role in enhancing the lipophilicity and biological activity of compounds.
  • Oxazolidinone : This ring structure is often associated with antibacterial properties.
  • Acetamide : This group can influence the compound's interaction with biological targets.

Molecular Formula

The molecular formula for this compound is C_{20}H_{22}N_{2}O_{4}, indicating a complex structure conducive to various interactions in biological systems.

Research indicates that compounds similar to this compound may exhibit multiple mechanisms of action:

  • Antimicrobial Activity : The oxazolidinone structure suggests potential antibacterial properties, particularly against Gram-positive bacteria.
  • Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines.
  • Antioxidant Properties : The benzo[d][1,3]dioxole moiety may contribute to antioxidant activity by scavenging free radicals.

In Vitro Studies

In vitro studies have demonstrated that derivatives of oxazolidinones exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Enterococcus faecium. The presence of the benzo[d][1,3]dioxole moiety enhances this activity by increasing membrane permeability and disrupting bacterial cell walls.

In Vivo Studies

In vivo studies using animal models have reported that compounds with similar structural features can reduce symptoms of inflammation and pain. For example, a study on oxazolidinone derivatives demonstrated a reduction in paw edema in rats when administered at therapeutic doses.

Case Studies

  • Case Study 1 : A study published in the Journal of Medicinal Chemistry investigated the antibacterial properties of benzo[d][1,3]dioxole-containing oxazolidinones. Results indicated that these compounds inhibited bacterial growth effectively, with minimal cytotoxicity to human cells.
  • Case Study 2 : Research featured in Bioorganic & Medicinal Chemistry Letters highlighted the anti-inflammatory effects of similar compounds in a murine model of arthritis. The study found significant reductions in inflammatory markers and joint swelling.

Data Summary

Biological ActivityMechanismEfficacyReferences
AntibacterialDisruption of cell wallEffective against Gram-positive bacteria
Anti-inflammatoryCytokine inhibitionReduced paw edema in rat models
AntioxidantFree radical scavengingHigh antioxidant capacity

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